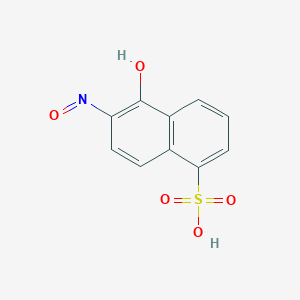![molecular formula C11H14BrNO B14701037 2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol CAS No. 25457-99-2](/img/structure/B14701037.png)
2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol is a chemical compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromophenyl group, a methylideneamino group, and a methylpropan-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation of 3-bromobenzaldehyde with 2-amino-2-methylpropan-1-ol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group and imine functionality allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol can be compared with other similar compounds, such as:
2-{(E)-[(3-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol: Similar structure but with a fluorine atom instead of bromine.
2-{(E)-[(3-Methylphenyl)methylidene]amino}-2-methylpropan-1-ol: Similar structure but with a methyl group instead of bromine.
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of different halogen atoms or functional groups can lead to variations in their physical and chemical properties, making each compound unique in its own right.
Eigenschaften
CAS-Nummer |
25457-99-2 |
|---|---|
Molekularformel |
C11H14BrNO |
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
2-[(3-bromophenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,8-14)13-7-9-4-3-5-10(12)6-9/h3-7,14H,8H2,1-2H3 |
InChI-Schlüssel |
IPJABRYWAOWJQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)N=CC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)

![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)

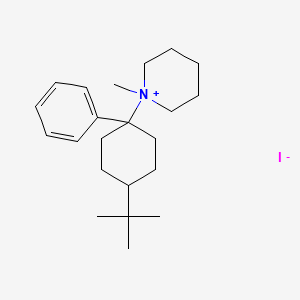

![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
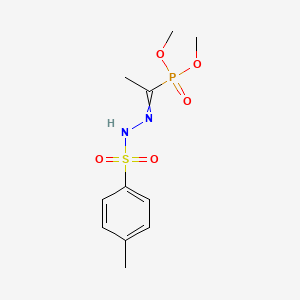
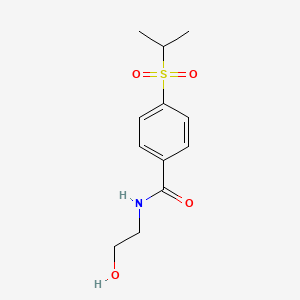
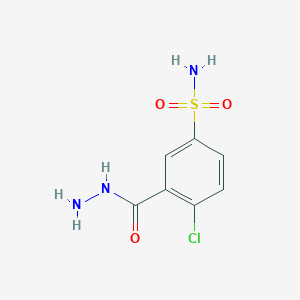
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
